7-Bromo-2-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625908 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403850-89-5 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 5-Bromo Anthranilic Acid Derivatives
A widely reported method involves cyclocondensation of 5-bromo anthranilic acid with acetic anhydride to form 6-bromo-2-methyl-4H-benzooxazin-4-one , followed by reaction with hydrazine hydrate.
- Synthesis of 6-bromo-2-methyl-4H-benzooxazin-4-one :
One-Pot Synthesis via Visible Light-Induced Condensation
A metal-free approach utilizes visible light irradiation for cyclization:
- Substrates : 2-Aminobenzamide derivatives and aldehydes.
- Catalyst : Fluorescein (0.5 mol%) with TBHP as an oxidant.
- Solvent : Ethanol/water (3:1), room temperature, 12 hours.
- 7-Bromo-2-methylquinazolin-4(3H)-one is synthesized in 72% yield via this method.
Copper-Catalyzed Isocyanide Insertion
This method employs Cu(OAc)₂·H₂O to facilitate isocyanide insertion into methyl 2-iodobenzoate:
- Reagents : Methyl 2-iodobenzoate (1.0 equiv), aliphatic amine (1.0 equiv), Cu(OAc)₂·H₂O (5 mol%).
- Conditions : CH₂Cl₂, Et₃N, 20°C, 20 minutes.
- Yield : 68–82% for various quinazolinones.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 0.3 | 72 |
| 2 | 10 | 0.3 | 75 |
Halogenation of Preformed Quinazolinones
Direct bromination of 2-methylquinazolin-4(3H)-one using bromine in acetic acid:
- Dissolve 2-methylquinazolin-4(3H)-one (1.0 g) in acetic acid (20 mL).
- Add bromine (1.2 equiv) dropwise at 0°C, stir for 4 hours.
- Quench with NaHSO₃, isolate via filtration.
- Yield: 55%, m.p. 196°C.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Substrates : 2-Amino-4-bromobenzoic acid and methyl isocyanide.
- Conditions : 150°C, 20 minutes, DMF solvent.
- Yield : 85%.
Comparative Analysis of Methods
Key Challenges and Solutions
- Regioselectivity in Bromination :
- Use Lewis acids (FeCl₃) to direct bromine to position 7.
- Low Solubility of Nitro/Hydroxy Derivatives :
- Purification Difficulties :
- Recrystallize from ethanol/water or cyclohexane mixtures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles, enabling structural diversification:
Key findings :
-
Electronic effects from the methyl group at position 2 enhance reactivity at C7 by stabilizing transition states through resonance.
-
Reactions with primary amines show higher yields compared to bulkier secondary amines due to steric hindrance .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings for biaryl synthesis:
Suzuki-Miyaura Coupling
Mechanistic insights :
-
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation and reductive elimination.
-
Electron-deficient boronic acids exhibit faster coupling rates .
Hydrolysis and Functionalization
The lactam ring undergoes controlled hydrolysis under acidic/basic conditions:
Notable observation :
-
Hydrolysis products retain the methyl group at position 2 but show reduced planarity, affecting DNA intercalation properties .
Cyclization Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
Structural impact :
Biological Activity Modulation via Derivatization
Derivatives synthesized from this compound show enhanced pharmacological profiles:
| Derivative | Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| 7-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one | 0.42 μM (anticancer) | EGFR kinase | |
| 7-Morpholino-2-methylquinazolin-4(3H)-one | 1.8 μM (antibacterial) | DNA gyrase |
Critical analysis :
-
Electron-withdrawing substituents at C7 improve kinase inhibition but reduce solubility .
-
Methyl group at C2 contributes to metabolic stability by resisting oxidative demethylation .
Stability Under Reaction Conditions
The compound exhibits robust thermal stability but is sensitive to strong oxidizers:
| Condition | Degradation (%) | Half-Life | Source |
|---|---|---|---|
| H₂O₂ (30%), RT, 24 hrs | 98% | 2.1 hrs | |
| UV light (254 nm), 48 hrs | 15% | N/A |
Handling recommendations :
Scientific Research Applications
Biological Activities
7-Bromo-2-methylquinazolin-4(3H)-one exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:
- Anticancer Activity : Various studies have demonstrated that quinazoline derivatives, including this compound, possess significant anticancer properties. For example, compounds related to this structure have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties : Research indicates that quinazoline derivatives can modulate virulence factors in pathogens like Pseudomonas aeruginosa, suggesting potential applications as antimicrobial agents .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating various quinazoline derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results highlighted its cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This study emphasized the potential of this compound as a lead candidate for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinazoline derivatives, including this compound. The compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa strains, indicating its potential as a treatment option for infections caused by this pathogen. The study utilized phenotypic assays to assess the efficacy of the compound against clinical isolates .
Comparative Analysis Table
The following table summarizes key findings related to the biological activities and synthesis methods of this compound compared to other quinazoline derivatives.
| Compound Name | Biological Activity | IC50 (µM) | Synthesis Method |
|---|---|---|---|
| This compound | Anticancer (MCF7) | 11.94 | Cyclization and bromination |
| Related Quinazoline Derivative | Anticancer (A549) | 0.150 | Modification of existing derivatives |
| Quinazoline Derivative (e.g., 6-Cl) | Antimicrobial (Pseudomonas) | N/A | Structural modification |
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinones exhibit varied physicochemical and biological properties depending on substituent positions and types. Below is a detailed comparison of 7-bromo-2-methylquinazolin-4(3H)-one with key analogs:
Brominated Quinazolinones
6-Bromo-2-methylquinazolin-4(3H)-one (CAS: 17518-98-8)
- Structural Difference : Bromine at position 6 instead of 5.
- Synthesis: Prepared via direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (yield: 55%, m.p. 196°C) .
- Bioactivity : Derivatives show antimicrobial and anti-inflammatory activity .
- Cost : Priced at $2564/5g (97% purity), indicating higher synthetic complexity compared to the 7-bromo analog .
8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6)
- Structural Difference : Bromine at position 8 and methyl at position 4.
- Properties : Similar molecular weight (253.07 g/mol) but distinct reactivity due to substituent positioning.
- Applications : Used in experimental phasing pipelines due to robust crystallographic properties .
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one (CAS: 2230840-06-7)
Chlorinated and Mixed Halogen Analogs
7-Bromo-2-chloroquinazolin-4(3H)-one (CAS: 744229-27-4)
- Structural Difference : Chlorine at position 2 instead of methyl.
- Hazards : Classified with H302 (harmful if swallowed) and H315 (skin irritation) .
- Reactivity : The electron-withdrawing chlorine may enhance electrophilic substitution at other positions.
2-Chloroquinazolin-4(3H)-one (CAS: N/A)
- Structural Difference: No methyl or bromine substituents.
- Crystallography: Planar quinazolinone ring with N–H⋯O hydrogen bonding, influencing solubility .
Methyl-Substituted Analogs
2,6-Dimethylquinazolin-4(1H)-one (CAS: 77150-35-7)
- Structural Difference : Methyl groups at positions 2 and 6.
Nitro and Amino Derivatives
7-Nitroquinazolin-4(3H)-one (CAS: N/A)
- Structural Difference : Nitro group at position 7 instead of bromine.
- Crystallography : Forms N–H⋯O hydrogen-bonded dimers and π-π stacking, enhancing thermal stability .
- Applications : Intermediate for antifungal and antitumor agents .
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one
Critical Analysis of Substituent Effects
- Bromine Position : Bromine at position 6 (e.g., 6-bromo analog) is associated with enhanced antimicrobial activity , while position 7 may influence electronic properties for receptor binding .
- Methyl vs. Chlorine : The 2-methyl group in the target compound likely improves lipophilicity (LogP: 1.48) compared to 2-chloro analogs, affecting membrane permeability .
- Cost and Synthetic Accessibility : The 7-bromo derivative is more cost-effective ($80/g) than 6-bromo-6-chloro analogs ($2564/5g), reflecting differences in synthetic routes .
Biological Activity
7-Bromo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C9H8BrN3O
- Molecular Weight : 244.08 g/mol
- CAS Number : 403850-89-5
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly focusing on Pseudomonas aeruginosa, a notorious pathogen associated with chronic infections in cystic fibrosis patients. The compound was shown to reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa at concentrations as low as 50 µM, indicating its potential as an anti-virulence agent without compromising cell viability in bronchial epithelial cells .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.
Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies have evaluated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 10.82 to 29.46 µM against these cell lines, demonstrating its potential as a therapeutic agent in oncology .
Study on Antimicrobial Efficacy
A study focused on the efficacy of quinazolinone derivatives against Pseudomonas aeruginosa revealed that compounds similar to this compound effectively reduced pyocyanin levels and biofilm formation by up to 58% at specific concentrations. These results underscore the compound's potential role in managing antibiotic-resistant infections .
Anticancer Research
In another investigation, derivatives of quinazolinones were synthesized and tested for their anticancer properties. The presence of a bromine atom in the structure was found to enhance the compound's activity against cancer cells compared to non-brominated analogs. The results indicated that modifications at the C2 position significantly influenced biological activity, with certain derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .
Table 1: Antimicrobial Activity of this compound
| Strain | Concentration (µM) | Biofilm Reduction (%) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa (BJ3525) | 50 | 25% | |
| Pseudomonas aeruginosa (PAO1) | 100 | 58% |
Table 2: Anticancer Activity Against HepG2 and MCF-7 Cell Lines
Q & A
Q. What are the standard synthetic routes for preparing 7-bromo-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via direct halogenation or cyclocondensation reactions . For example:
- Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature yields 55% product (m.p. 196°C) after recrystallization .
- Alternative routes involve refluxing benzoxazinone precursors with hydrazine hydrate (120–130°C, 3 hours), achieving 75% yield .
Key Considerations: - Solvent choice (e.g., acetic acid vs. ethanol) affects halogenation efficiency.
- Reaction time and temperature must balance yield and side-product formation (e.g., over-bromination).
Q. How are structural and purity parameters validated for this compound?
Methodological Answer:
- Melting point analysis : Compare observed m.p. (e.g., 196°C) with literature values to confirm purity .
- Spectroscopic techniques :
- IR : Confirm quinazolinone C=O (~1686 cm⁻¹) and NH₂ (~3448 cm⁻¹) .
- ¹H/¹³C NMR : Verify methyl (δ ~2.48 ppm) and aromatic protons (δ 7.25–8.76 ppm) .
- Elemental analysis : Match calculated vs. observed Br% (e.g., 31.12% observed vs. 31.37% theoretical) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve regioselectivity in halogenation reactions?
Methodological Answer:
- Substituent-directed bromination : The methyl group at position 2 directs bromine to position 7 due to steric and electronic effects.
- Catalytic additives : Use Lewis acids (e.g., FeCl₃) to enhance reaction specificity .
- Solvent polarity : Polar solvents (e.g., DMF) may stabilize intermediates, reducing byproducts .
Q. What strategies resolve contradictions in pharmacological activity data across derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-amino vs. 3-ethoxypropyl groups) on bioactivity .
- Dose-response studies : Test derivatives at multiple concentrations (e.g., 10–100 μM) to identify non-linear effects .
- Mechanistic assays : Use enzyme inhibition (e.g., COX-2) or receptor-binding studies to clarify mode of action .
Q. How can computational methods predict reactivity or stability of this compound derivatives?
Methodological Answer:
- DFT calculations : Model electron density maps to predict bromine’s electrophilic reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis .
- Degradation studies : Simulate hydrolysis pathways under physiological pH to assess stability .
Data Interpretation and Experimental Design
Q. How should researchers address discrepancies in melting points or spectral data between batches?
Methodological Answer:
- Recrystallization optimization : Use ethanol or ethyl acetate to remove impurities affecting m.p. .
- TLC validation : Monitor reaction progress with cyclohexane:ethyl acetate (2:1) mobile phase to confirm homogeneity .
- Batch comparison : Conduct parallel synthesis under identical conditions to isolate procedural variables .
Q. What are best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Stepwise scaling : Incrementally increase reactant quantities (e.g., 0.01 mol → 0.1 mol) to identify bottlenecks .
- Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., bromination) to improve heat dissipation .
- In-line analytics : Use FTIR or HPLC to monitor intermediates in real time .
Pharmacological Evaluation
Q. What in vitro assays are suitable for preliminary screening of bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
